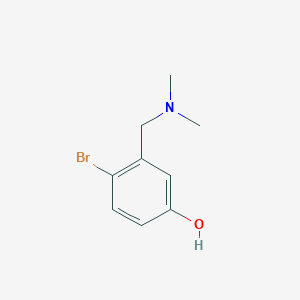

4-Bromo-3-((dimethylamino)methyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBOFJPDLZFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402099 | |

| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848848-16-8 | |

| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. The document delves into the strategic considerations for its synthesis, focusing on the Mannich reaction as the primary synthetic route. A detailed experimental protocol, grounded in established methodologies for analogous transformations, is presented. The guide further explores the mechanistic intricacies of the reaction, with a particular emphasis on the regiochemical outcome dictated by the directing effects of the hydroxyl and bromo substituents. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of functionalized phenolic compounds.

Introduction: Significance and Synthetic Strategy

Substituted phenols are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The title compound, this compound, incorporates three key functional groups: a phenolic hydroxyl group, a bromine atom, and a dimethylaminomethyl moiety. This unique combination of functionalities makes it an attractive target for further chemical elaboration and a potential building block in drug discovery programs.

The synthesis of this molecule can be conceptually approached via two primary retrosynthetic pathways:

-

Route A: Electrophilic Bromination of 3-((dimethylamino)methyl)phenol.

-

Route B: Mannich Reaction of 4-bromophenol.

While both routes are theoretically viable, the Mannich reaction of 4-bromophenol offers a more convergent and potentially more regioselective approach. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 4-bromophenol), formaldehyde, and a secondary amine (dimethylamine).[1][2] This reaction is a powerful tool for the aminomethylation of phenols and is the focus of this guide.[3]

The Mannich Reaction: Mechanism and Regioselectivity

The Mannich reaction proceeds through the initial formation of an electrophilic dimethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor, from the reaction of dimethylamine and formaldehyde.[3] The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution step to form the C-C bond.[1]

Directing Effects and the Challenge of Regioselectivity

The regiochemical outcome of the Mannich reaction on a substituted phenol is governed by the electronic and steric effects of the substituents already present on the aromatic ring.[4][5] In the case of 4-bromophenol, we have two directing groups to consider:

-

The Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group.[6][7] It increases the electron density at the positions ortho (C2 and C6) and para (C4) to itself.

-

The Bromo (-Br) Group: A deactivating, yet ortho, para-directing group.[4][8] While it withdraws electron density inductively, it can donate electron density through resonance.

Given that the para position is blocked by the bromine atom, the hydroxyl group strongly directs the incoming electrophile to the C2 and C6 positions. The bromine atom also directs to its ortho positions (C3 and C5) and its para position (C1, which is occupied by the hydroxyl group). The activating effect of the hydroxyl group is generally much stronger than the directing effect of the deactivating bromo group. Therefore, the substitution is expected to occur predominantly at the positions most activated by the hydroxyl group, i.e., C2 and C6.

However, the desired product is this compound, which requires substitution at the C3 position. This suggests that while the formation of 2-((dimethylamino)methyl)-4-bromophenol might be the major product under standard conditions, the formation of the 3-substituted isomer is not entirely precluded. The steric hindrance at the C2 position due to the adjacent hydroxyl group and the electronic influence of the bromine at C4 might play a role in directing a portion of the reaction to the C3 position. It is also possible that specific reaction conditions (e.g., solvent, temperature, stoichiometry) could be optimized to favor the formation of the desired isomer.

Experimental Protocol: Synthesis via the Mannich Reaction

The following protocol is a comprehensive, step-by-step methodology for the synthesis of this compound based on established procedures for the Mannich reaction of phenols.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 106-41-2 | >98% |

| Dimethylamine (40% aq. solution) | C₂H₇N | 45.08 | 124-40-3 | 40% w/w |

| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 50-00-0 | 37% w/w |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Hydrochloric acid (concentrated) | HCl | 36.46 | 7647-01-0 | ~37% |

| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 | >97% |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |

Reaction Scheme

Caption: Synthesis of this compound via Mannich reaction.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (17.3 g, 0.1 mol) in ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (22.5 mL, 0.2 mol) followed by a 37% aqueous solution of formaldehyde (15 mL, 0.2 mol). The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted 4-bromophenol.

-

Purification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove non-basic impurities.

-

Isolation: Basify the aqueous layer with a 20% sodium hydroxide solution to a pH of 10-12, which will precipitate the product. Extract the product with diethyl ether (3 x 75 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization of this compound

The successful synthesis of the target compound must be confirmed by thorough analytical characterization.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO |

| Molar Mass | 230.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 848848-16-8 |

Spectroscopic Data (Predicted)

As of the writing of this guide, detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted NMR chemical shifts. It is imperative that researchers obtain and interpret their own analytical data to confirm the structure of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.4 (d, 1H, Ar-H)

-

~6.9 (dd, 1H, Ar-H)

-

~6.7 (d, 1H, Ar-H)

-

~3.6 (s, 2H, -CH₂-N)

-

~2.3 (s, 6H, -N(CH₃)₂)

-

Broad singlet for the phenolic -OH proton.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~155 (Ar-C-OH)

-

~133 (Ar-C)

-

~130 (Ar-C)

-

~125 (Ar-C)

-

~118 (Ar-C)

-

~115 (Ar-C-Br)

-

~62 (-CH₂-N)

-

~45 (-N(CH₃)₂)

-

Safety and Handling

-

4-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes.

-

Formaldehyde: A known carcinogen and irritant. Handle in a well-ventilated fume hood.

-

Dimethylamine: Flammable and corrosive. Handle with care.

-

Concentrated Acids and Bases: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis of this compound via the Mannich reaction of 4-bromophenol. While the regioselectivity of this reaction presents a scientific challenge, the provided protocol, based on established chemical principles, offers a solid starting point for its synthesis. The importance of thorough characterization to confirm the identity and purity of the final product cannot be overstated. This guide is intended to empower researchers with the foundational knowledge and practical guidance necessary to successfully synthesize this and other similarly functionalized phenolic compounds.

References

- Wikipedia contributors. (2024). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia.

- Chemistry Stack Exchange. (2014). Effects Guiding Electrophilic Aromatic Substitution.

- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.

- ChemTalk. (n.d.). Directing Effects.

- LibreTexts. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.

- Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(94), 52293-52296. [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

- AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications.

- Wikipedia contributors. (2024). Mannich reaction. In Wikipedia, The Free Encyclopedia.

- RSC Advances. (n.d.). www.rsc.org/advances.

- Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.

- Arkat USA. (n.d.). Mannich reactions of activated 4,6-dimethoxyindoles.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Directing Effects | ChemTalk [chemistrytalk.org]

- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

A Guide to the Mannich Reaction of 4-Bromophenol: Mechanism, Regioselectivity, and Synthetic Protocol

This technical guide provides an in-depth exploration of the Mannich reaction, specifically focusing on its application to 4-bromophenol. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to dissect the causality behind the reaction's mechanism, its inherent regioselectivity, and the practical considerations for its successful execution. We will elucidate the formation of the key electrophilic intermediate, analyze the electronic effects governing the aromatic substitution on the substituted phenol ring, and provide a robust, self-validating experimental protocol.

The Mannich Reaction: A Pillar of C-C Bond Formation

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[1] In its classic form, it involves an acidic proton adjacent to a carbonyl group, formaldehyde, and a primary or secondary amine.[2][3][4] However, the reaction's scope extends to other nucleophiles, including electron-rich aromatic systems like phenols.[5][6] In this context, the phenol itself acts as the nucleophilic component, leading to the aminomethylation of the aromatic ring—a transformation of significant value in the synthesis of pharmaceuticals and other bioactive molecules.[6][7]

The reaction proceeds in two distinct, yet interconnected stages:

-

Formation of the Iminium Ion: The amine and formaldehyde react to form a highly reactive electrophile.

-

Electrophilic Attack: The nucleophile (in our case, 4-bromophenol) attacks the iminium ion to form the final product.[5]

The Core Mechanism: Aminomethylation of 4-Bromophenol

The successful application of the Mannich reaction to 4-bromophenol hinges on a nuanced understanding of its two-part mechanism and the electronic factors that dictate its outcome.

Stage 1: Generation of the Electrophile (The Iminium Cation)

The reaction is initiated by the formation of an electrophilic N,N-dimethyliminium ion from the condensation of a secondary amine (e.g., dimethylamine) and formaldehyde. This process is typically acid-catalyzed.[6][8]

The mechanism unfolds as follows:

-

Nucleophilic Addition: The lone pair of the nitrogen atom in dimethylamine attacks the electrophilic carbonyl carbon of formaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.

-

Dehydration: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water is driven by the formation of a resonance-stabilized iminium cation.[1][4][6]

This iminium ion is a potent electrophile, far more reactive than formaldehyde itself, and is the key species that will be attacked by the phenol ring. For enhanced stability and handling, pre-formed iminium salts like Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) can also be used, serving as a powerful aminomethylating agent.[6][9][10]

Stage 2: Electrophilic Aromatic Substitution and Regioselectivity

With the electrophile generated, the 4-bromophenol ring serves as the nucleophile. The outcome of this step is governed by the directing effects of the substituents on the aromatic ring.

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director.[5] Its lone pair of electrons can be delocalized into the aromatic ring via resonance, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions.[11][12] This makes these positions highly susceptible to electrophilic attack.[13]

-

Bromine (-Br) Atom: Halogens are a unique case. Due to their high electronegativity, they are deactivating via the inductive effect (-I), pulling electron density from the ring. However, they possess lone pairs that can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions.[12][14]

The Causality of Regioselectivity: In 4-bromophenol, the powerful activating and directing effect of the hydroxyl group dominates the weaker effects of the bromine atom.[14] The resonance contribution from the -OH group creates significant negative charge density at the carbons ortho to it. Since the para position is already occupied by the bromine atom, electrophilic attack is overwhelmingly directed to the available ortho positions (C2 and C6).[15]

The substitution mechanism proceeds as follows:

-

Nucleophilic Attack: The π-electron system of the 4-bromophenol ring, specifically from the electron-rich C2 (or C6) position, attacks the electrophilic carbon of the iminium ion.

-

Formation of the Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.

-

Deprotonation and Re-aromatization: A base (which can be the solvent or another amine molecule) removes the proton from the carbon where the aminomethyl group has attached. This restores the aromatic π-system and yields the final product, 2-(dimethylaminomethyl)-4-bromophenol.

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the aminomethylation of 4-bromophenol. Every step is designed for clarity, reproducibility, and safety. The choice of a protic solvent like ethanol is deliberate, as it helps to stabilize the iminium ion intermediate.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 4-Bromophenol | 173.01 | 4.32 g | 25.0 | 1.0 |

| Dimethylamine (40% aq. sol.) | 45.08 (anhydrous) | 3.10 mL | 27.5 | 1.1 |

| Formaldehyde (37% aq. sol.) | 30.03 (anhydrous) | 2.25 mL | 30.0 | 1.2 |

| Ethanol (95%) | - | 50 mL | - | Solvent |

| Diethyl Ether | - | As needed | - | Work-up |

| Saturated Sodium Bicarbonate | - | As needed | - | Work-up |

| Anhydrous Magnesium Sulfate | - | As needed | - | Drying |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.32 g (25.0 mmol) of 4-bromophenol in 50 mL of 95% ethanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C.

-

Reagent Addition: While maintaining the temperature, slowly add 3.10 mL (27.5 mmol) of a 40% aqueous dimethylamine solution. Following this, add 2.25 mL (30.0 mmol) of a 37% aqueous formaldehyde solution dropwise over 10-15 minutes. The use of slight excesses of the amine and formaldehyde ensures complete consumption of the limiting phenol reagent.

-

Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

-

Work-up - Solvent Removal: Once the reaction is complete, transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.

-

Work-up - Extraction: To the resulting residue, add ~50 mL of diethyl ether and ~50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic phenol.

-

Work-up - Final Wash and Dry: Wash the organic layer with brine (1 x 30 mL), then dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Mannich base.

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield the pure 2-(dimethylaminomethyl)-4-bromophenol.

Conclusion for the Drug Development Professional

The Mannich reaction of 4-bromophenol is a highly reliable and regioselective transformation that provides straightforward access to ortho-aminomethylated phenols. The predictability of the reaction, governed by the powerful directing effect of the hydroxyl group, makes it an invaluable tool in synthetic organic chemistry. The resulting Mannich bases are versatile intermediates in drug discovery, serving as scaffolds for more complex molecules. The amino group can be further modified, quaternized for elimination reactions, or utilized for its basic properties to improve the pharmacokinetic profile of a potential drug candidate. A thorough understanding of this mechanism is therefore not merely academic but is fundamental to the rational design and efficient synthesis of novel therapeutic agents.

References

- Chemistry LibreTexts. (2023, January 22). Mannich Reaction. [Link]

- Unacademy. (n.d.).

- AdiChemistry. (n.d.).

- BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

- ResearchGate. (2001).

- Taylor & Francis Online. (n.d.). Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. [Link]

- ElectronicsAndBooks. (n.d.).

- Wikipedia. (n.d.). Mannich reaction. [Link]

- Organic Chemistry. (2023, April 19).

- Quora. (2021, March 18). Why are phenols ortho-para directing?. [Link]

- Making Molecules. (n.d.).

- Chemistry Stack Exchange. (2015, June 21).

- PubMed Central (PMC). (n.d.). Mannich bases in medicinal chemistry and drug design. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mannich Condensation/Reaction Explained [unacademy.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tandfonline.com [tandfonline.com]

chemical properties of 4-Bromo-3-((dimethylamino)methyl)phenol

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-((dimethylamino)methyl)phenol

This guide provides a comprehensive technical overview of this compound, a substituted phenolic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and prospective applications of this molecule, grounding theoretical insights with practical, field-proven perspectives.

Introduction: A Molecule of Synthetic Potential

This compound belongs to the class of Mannich bases, which are characterized by a β-amino-carbonyl or, in this case, a β-amino-phenol structure. The strategic placement of a bromine atom, a phenolic hydroxyl group, and a dimethylaminomethyl moiety on the aromatic ring imparts a unique combination of reactive sites. This trifunctional architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The inherent biological activities associated with phenol derivatives further underscore its potential as a scaffold for novel therapeutic agents.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physico is paramount for its effective utilization in research and development.

Structural and General Properties

The molecule's structure is foundational to its chemical behavior.

| Property | Value | Source |

| CAS Number | 848848-16-8 | |

| Molecular Formula | C₉H₁₂BrNO | |

| Molecular Weight | 230.11 g/mol | |

| IUPAC Name | 4-bromo-3-[(dimethylamino)methyl]phenol | |

| Synonyms | 2-Bromo-N,N-dimethyl-5-hydroxybenzylamine, 1-(2-Bromo-5-hydroxyphenyl)-N,N-dimethylmethylamine | |

| Physical Form | Off-white powder | |

| Purity | Typically ≥95% |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure and data from analogous compounds provides valuable insights for its characterization.

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~ 7.3 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton ortho to the bromine.

-

δ ~ 6.9 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton meta to the bromine and ortho to the hydroxyl group.

-

δ ~ 6.7 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton ortho to the hydroxyl group and the aminomethyl group.

-

δ ~ 3.6 ppm (s, 2H): Methylene protons of the benzyl group.

-

δ ~ 2.3 ppm (s, 6H): Methyl protons of the dimethylamino group.

-

δ ~ 5-6 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~ 155 ppm: Carbon attached to the hydroxyl group.

-

δ ~ 133 ppm: Aromatic carbon ortho to the bromine.

-

δ ~ 130 ppm: Aromatic carbon ortho to the hydroxyl and aminomethyl groups.

-

δ ~ 125 ppm: Aromatic carbon to which the aminomethyl group is attached.

-

δ ~ 118 ppm: Aromatic carbon meta to the bromine and ortho to the hydroxyl group.

-

δ ~ 115 ppm: Carbon attached to the bromine.

-

δ ~ 62 ppm: Methylene carbon of the benzyl group.

-

δ ~ 45 ppm: Methyl carbons of the dimethylamino group.

2.2.3. Predicted Key IR Absorptions (ATR)

-

3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2800 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.

-

1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

1250 cm⁻¹: C-O stretching of the phenol.

-

1100 cm⁻¹: C-N stretching of the tertiary amine.

-

600-500 cm⁻¹: C-Br stretching.

2.2.4. Predicted Mass Spectrum (EI)

-

M⁺ at m/z 230/232: Molecular ion peak with characteristic isotopic pattern for bromine.

-

Fragment at m/z 185/187: Loss of the dimethylamino group.

-

Fragment at m/z 58: Dimethylaminomethyl cation.

Synthesis and Purification

The most direct and efficient route to this compound is the Mannich reaction, a three-component condensation of a phenol, formaldehyde, and a secondary amine.

Reaction Mechanism

The reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion) from dimethylamine and formaldehyde. This iminium ion is then attacked by the electron-rich aromatic ring of 4-bromophenol. The hydroxyl group of the phenol directs the substitution primarily to the ortho position.

Caption: Mannich reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This proposed protocol is based on established methodologies for the Mannich reaction of phenols.

Materials:

-

4-Bromophenol

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add dimethylamine (1.2 equivalents) followed by the slow, dropwise addition of formaldehyde (1.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add dichloromethane and saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Potential Transformations

The three distinct functional groups of this compound offer a wide array of possibilities for further chemical transformations.

Caption: Key reactive sites and potential transformations of the title compound.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation to form ethers and O-acylation to form esters. Its acidity also allows for salt formation.

-

Aromatic Bromine Atom: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at this position.

-

Dimethylaminomethyl Group: The tertiary amine is basic and can be protonated to form salts. It can also be quaternized by reaction with alkyl halides.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential in several areas:

-

Medicinal Chemistry: As a substituted phenol, it can serve as a starting point for the synthesis of compounds with potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The aminomethylphenol scaffold is present in a number of biologically active molecules.

-

Organic Synthesis: It is a valuable intermediate for the construction of more complex molecular architectures. The orthogonal reactivity of its functional groups allows for selective modifications.

-

Materials Science: Phenolic resins and other polymers can be synthesized from phenol derivatives. The bromine atom can be used to introduce flame-retardant properties or to further functionalize the material.

Safety and Handling

Based on the GHS classification, this compound is classified as acutely toxic if swallowed. Aminophenols, in general, can be skin and eye irritants, and care should be taken to avoid exposure.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a synthetically valuable compound with a rich chemical functionality. Its straightforward synthesis via the Mannich reaction and the presence of three distinct reactive sites make it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile molecule.

References

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-(dimethylamino)methylphenol.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). 4-Bromo-3-[(dimethylamino)methyl]phenol.

- BenchChem. (n.d.). This compound.

- Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.

- BenchChem. (n.d.). Investigation of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Dimethylamino Methyl Phenol.

- Chirality. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.

- New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.

- RSC Publishing. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.

- ChemicalBook. (n.d.). 4-Bromo-3-methylphenol synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol.

A Spectroscopic Guide to 4-Bromo-3-((dimethylamino)methyl)phenol: Characterization and Analysis

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-3-((dimethylamino)methyl)phenol , a substituted phenol of interest in drug discovery and organic synthesis. While direct, peer-reviewed spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from structurally analogous compounds to present a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and actionable experimental protocols for empirical validation.

Molecular Structure and Spectroscopic Implications

The structure of this compound (MW: 230.10 g/mol , Formula: C₉H₁₂BrNO) is foundational to understanding its spectral behavior.[1][2] The molecule comprises a phenol ring substituted with four key groups: a hydroxyl (-OH), a bromine atom (-Br), and a dimethylaminomethyl side chain (-CH₂N(CH₃)₂), ortho to the hydroxyl group. Each of these imparts distinct and predictable features across various spectroscopic techniques.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon and proton environments within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the N-methyl protons, and the phenolic hydroxyl proton. The choice of deuterated solvent is critical; polar solvents like DMSO-d₆ or Methanol-d₄ are recommended due to the compound's polarity.[3] For this prediction, DMSO-d₆ is assumed.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic OH | The acidic proton of the hydroxyl group typically appears as a broad singlet at a high chemical shift in DMSO-d₆. Its position is concentration-dependent. |

| ~7.40 | Doublet (d) | 1H | Ar-H (H-5) | This proton is ortho to the bromine atom, leading to deshielding. It will be split by the adjacent H-6 proton. |

| ~7.15 | Doublet of Doublets (dd) | 1H | Ar-H (H-6) | This proton is split by both H-5 and H-2, resulting in a doublet of doublets. |

| ~6.90 | Doublet (d) | 1H | Ar-H (H-2) | This proton is ortho to the hydroxyl group and will be split by the adjacent H-6 proton. |

| ~3.60 | Singlet (s) | 2H | -CH₂-N | These benzylic protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. They are expected to be a singlet as there are no adjacent protons. Data from a similar compound, 2-bromo-6-((dimethylamino)methyl)phenol, shows this peak at 3.66 ppm.[4] |

| ~2.25 | Singlet (s) | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a sharp singlet. The analogous peak in 2-bromo-6-((dimethylamino)methyl)phenol appears at 2.35 ppm.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal nine distinct carbon signals, as all carbon atoms are in unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-1 (C-OH) | The carbon attached to the highly electronegative oxygen atom is significantly deshielded. Phenolic C1 carbons typically appear in this region.[5] |

| ~135 | C-5 | Aromatic carbon atom. |

| ~132 | C-3 (C-CH₂N) | Aromatic carbon bearing the aminomethyl group. |

| ~130 | C-6 | Aromatic carbon atom. |

| ~118 | C-2 | Aromatic carbon atom. |

| ~115 | C-4 (C-Br) | The carbon bonded to bromine experiences a moderate deshielding effect. |

| ~62 | C-7 (-CH₂-N) | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| ~45 | C-8, C-9 (-N(CH₃)₂) | The two equivalent methyl carbons attached to nitrogen. |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for LC-MS (ESI) analysis.

Rationale for Protocol Choices:

-

Ionization Mode: Positive ion ESI is selected because the tertiary amine group is basic and readily accepts a proton. [6]* Solvent Additive: 0.1% formic acid is added to the mobile phase to ensure the analyte is protonated in solution before it enters the ESI source, enhancing the signal for [M+H]⁺. [6]* Instrumentation: Coupling with Liquid Chromatography (LC) allows for sample purification prior to analysis, which is critical for complex mixtures. A high-resolution mass analyzer like a Time-of-Flight (TOF) would provide a highly accurate mass measurement, confirming the elemental composition. [7]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, specifically related to the π-electron system of the aromatic ring.

Predicted UV-Vis Absorption

Phenol itself exhibits two primary absorption bands around 210 nm and 270 nm in a non-polar solvent. [8]The substituents on the ring in this compound will cause shifts in these absorptions (bathochromic or hypsochromic shifts).

-

Hydroxyl Group (-OH): Acts as a strong auxochrome (electron-donating), causing a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity.

-

Bromine (-Br): Also acts as an auxochrome.

-

Solvent Effects: The position of the absorption maximum (λ_max) will be sensitive to the solvent polarity. In polar solvents, interactions with the hydroxyl group can cause further shifts. [9][10] It is predicted that this compound will have a primary absorption maximum (λ_max ) in the range of 275-285 nm in a polar protic solvent like methanol or ethanol.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., Methanol, Ethanol). [11]2. Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a final solution in a quartz cuvette that gives a maximum absorbance reading between 0.5 and 1.0 for optimal accuracy, according to the Beer-Lambert Law. [12]3. Baseline Correction: Fill a reference cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Use this to run a baseline correction or "auto zero" to subtract the absorbance of the solvent and cuvette. [13][14]4. Sample Measurement: Replace the reference cuvette with the sample cuvette.

-

Scan: Scan the absorbance of the sample over a defined wavelength range (e.g., 200-400 nm) to generate the spectrum and identify the λ_max. [13]

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data have been outlined based on fundamental principles and comparison with analogous structures. The provided experimental protocols offer a validated starting point for researchers to acquire empirical data, enabling robust structural confirmation and purity assessment for this compound in research and development settings.

References

- PubChem. This compound | C9H12BrNO | CID 4340007. [Link]

- Gammadata.

- Drawell.

- Reddit.

- Alfa Chemistry.

- Spectroscopy Online.

- PubMed.

- eGPAT. Solvents in NMR spectroscopy. (2019). [Link]

- Alfa Chemistry. NMR Solvents. [Link]

- Journal of Pharmaceutical Research. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

- YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. (2025). [Link]

- SciSpace. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). [Link]

- ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b)

- YouTube. Acquiring a UV/visible spectrum and choosing cells and solvents. (2010). [Link]

- ACS Publications. Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. (2020). [Link]

- ACS Publications. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]

- Wikipedia.

- YouTube. How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2025). [Link]

- Agilent. The Basics of UV-Vis Spectrophotometry. [Link]

- Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- YouTube.

- Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

- Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021). [Link]

- Chemistry LibreTexts.

- The Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. [Link]

- NIH.

- The Royal Society of Chemistry.

- ResearchGate. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)

- SpectraBase.

- NIH. 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol. [Link]

- PubChem. This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-(dimethylamino_methyl_phenol]([Link]

- ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

- ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

- NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). [Link](McMurry)/11%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

- Doc Brown's Chemistry.

- YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). [Link]

- The Royal Society of Chemistry.

- Doc Brown's Chemistry.

- CDN. The Infrared Spectra of The Phenols. [Link])

Sources

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. This compound | C9H12BrNO | CID 4340007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. longdom.org [longdom.org]

- 13. youtube.com [youtube.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

1H NMR spectrum of 4-Bromo-3-((dimethylamino)methyl)phenol

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-3-((dimethylamino)methyl)phenol

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. This guide provides a comprehensive, in-depth analysis of the , a substituted phenol with potential applications as a synthetic intermediate in drug development and materials science.[1][2]

This document moves beyond a simple recitation of spectral data. As a technical whitepaper for researchers, scientists, and drug development professionals, it is structured to deliver field-proven insights into the causal relationships between molecular structure and spectral appearance. We will dissect the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral features, thereby creating a self-validating guide for the characterization of this compound.

Molecular Structure and Proton Environments

To predict and interpret the 1H NMR spectrum, we must first identify all unique proton environments within the this compound molecule. The substitution pattern on the benzene ring removes its symmetry, rendering the three aromatic protons chemically distinct. Additionally, we have protons in the phenolic hydroxyl group, the benzylic methylene bridge, and the two methyl groups of the dimethylamino moiety.

The five distinct proton environments are labeled as follows:

-

Ha: The six equivalent protons of the dimethylamino group.

-

Hb: The two equivalent benzylic protons.

-

Hc, Hd, He: The three non-equivalent aromatic protons.

-

Hf: The single phenolic hydroxyl proton.

Figure 1: Structure of this compound with labeled proton environments.

Theoretical Spectral Prediction: A First-Principles Approach

The chemical shift (δ), integration, and splitting pattern (multiplicity) of each proton signal are dictated by its local electronic environment and proximity to neighboring protons.

Chemical Shift (δ) Prediction

The chemical shift indicates the degree of shielding or deshielding experienced by a proton. The aromatic ring current causes protons attached to it to be significantly deshielded, placing them downfield in the spectrum.[3][4]

-

Aromatic Protons (Hc, Hd, He; δ ≈ 6.5-8.0 ppm): These protons are influenced by three substituents. The hydroxyl (-OH) group is a strong electron-donating group, which increases electron density (shields), particularly at the ortho and para positions. The alkylamino group is also electron-donating. Conversely, the bromine (-Br) atom is an electron-withdrawing group, which deshields the protons.[5]

-

Hc (ortho to -OH, meta to -Br): Strongly shielded by the -OH group. Expected to be the most upfield of the aromatic signals.

-

He (ortho to -OH, meta to -(CH2)NMe2): Also strongly shielded by the -OH group. Its chemical shift will be similar to Hc.

-

Hd (meta to -OH, ortho to -Br): Deshielded by the adjacent bromine atom. Expected to be the most downfield of the aromatic signals.

-

-

Phenolic Proton (Hf; δ ≈ 4.0-7.0 ppm): The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[6][7] In a typical deuterated chloroform (CDCl3) solvent, it often appears as a broad singlet.[8]

-

Benzylic Protons (Hb; δ ≈ 3.5-4.0 ppm): Protons on a carbon adjacent to an aromatic ring (benzylic) typically resonate around δ 2.2-3.0 ppm.[9] However, the additional deshielding effect from the adjacent electronegative nitrogen atom will shift this signal further downfield.

-

Dimethylamino Protons (Ha; δ ≈ 2.2-2.7 ppm): The six protons of the two methyl groups are chemically equivalent. Protons on a carbon bonded to a nitrogen typically appear in this region.[10] Due to their equivalence and isolation from other protons, they will appear as a sharp singlet.

Integration

The relative area under each signal is directly proportional to the number of protons it represents. The expected integration ratio is: Ha : Hb : Hc : Hd : He : Hf = 6 : 2 : 1 : 1 : 1 : 1

Splitting Pattern (Multiplicity) and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split.[11] The splitting pattern is described by the n+1 rule, where n is the number of neighboring protons. The magnitude of the interaction is the coupling constant, J, measured in Hertz (Hz).

-

Aromatic Protons:

-

Hc: Coupled to one ortho proton (He). Expected pattern: doublet (d) . The ortho coupling constant (³J) in aromatic systems is typically 7-10 Hz.[12][13]

-

He: Coupled to one ortho proton (Hc) and one meta proton (Hd). Expected pattern: doublet of doublets (dd) . It will exhibit a large ortho coupling (³J ≈ 7-10 Hz) and a smaller meta coupling (⁴J ≈ 2-3 Hz).[11][12]

-

Hd: Coupled to one meta proton (He). Expected pattern: doublet (d) . It will show only the small meta coupling (⁴J ≈ 2-3 Hz).

-

-

Aliphatic and Hydroxyl Protons:

-

Hf (Phenolic): Typically a broad singlet (br s) due to rapid chemical exchange with trace amounts of water or acid, which averages out any coupling.[6][8]

-

Hb (Benzylic): There are no protons on the adjacent aromatic carbon (C3) or the nitrogen atom. Expected pattern: singlet (s) .

-

Ha (Dimethylamino): These six protons are equivalent and have no adjacent protons to couple with. Expected pattern: singlet (s) .

-

Figure 2: Predicted spin-spin coupling network for the aromatic protons of this compound.

Experimental Protocol for Spectrum Acquisition

Methodological integrity is paramount for reproducible and reliable data. The following protocol outlines the standard procedure for acquiring a high-quality 1H NMR spectrum.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds. For unambiguous identification of the phenolic proton (Hf), deuterated dimethyl sulfoxide (DMSO-d6) is superior as it slows down the proton exchange rate, often resulting in a sharper -OH signal that shows coupling.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ = 0.00 ppm).[8] Most commercially available deuterated solvents already contain TMS.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

D2O Exchange Experiment

To definitively identify the phenolic -OH proton signal (Hf), a deuterium exchange experiment is essential.[6][8]

-

Acquire a standard 1H NMR spectrum of the sample.

-

Remove the NMR tube from the spectrometer.

-

Add one to two drops of deuterium oxide (D2O) to the tube.

-

Cap the tube and shake gently to mix the contents.

-

Re-acquire the 1H NMR spectrum. The signal corresponding to the exchangeable -OH proton will significantly diminish or disappear entirely.

Instrumental Parameters (400 MHz Spectrometer)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Pulse Width: 30-45 degrees

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

-

Operating Temperature: 298 K (25 °C)

Data Analysis and Spectrum Interpretation

The following table summarizes the predicted 1H NMR data, which serves as a blueprint for interpreting the experimental spectrum.

Table 1: Predicted 1H NMR Data for this compound

| Signal Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |

| Ha | -N(CH 3)2 | 6H | 2.2 - 2.7 | Singlet (s) | N/A |

| Hb | Ar-CH 2-N | 2H | 3.5 - 4.0 | Singlet (s) | N/A |

| Hf | Ar-OH | 1H | 4.0 - 7.0 | Broad Singlet (br s) | N/A (exchangeable) |

| Hc | Ar-H (C2) | 1H | 6.7 - 7.0 | Doublet (d) | ³Jce ≈ 8.0 |

| He | Ar-H (C6) | 1H | 7.0 - 7.3 | Doublet of Doublets (dd) | ³Jec ≈ 8.0, ⁴Jed ≈ 2.5 |

| Hd | Ar-H (C5) | 1H | 7.3 - 7.6 | Doublet (d) | ⁴Jde ≈ 2.5 |

Interpreting the Spectrum:

-

Identify the Singlets: Begin by locating the two intense singlets in the upfield region. The signal integrating to 6H around δ 2.3 ppm is unequivocally assigned to the dimethylamino protons (Ha). The singlet integrating to 2H further downfield, around δ 3.7 ppm, corresponds to the benzylic protons (Hb).

-

Analyze the Aromatic Region (δ 6.5-8.0 ppm): This region will contain three signals, each integrating to 1H.

-

Look for the doublet of doublets (dd). This complex signal is He. Measure its two coupling constants.

-

Identify the two doublets. The doublet with the large coupling constant (~8 Hz) that matches the larger coupling of the dd signal is Hc.

-

The remaining doublet, characterized by a small coupling constant (~2-3 Hz) that matches the smaller coupling of the dd signal, is Hd. The downfield position of this signal is consistent with the deshielding effect of the ortho-bromine.

-

-

Locate the Phenolic Proton: Search for a broad signal, typically between δ 4.0 and 7.0 ppm, that integrates to 1H. This is Hf. Confirmation via the D2O exchange experiment is the gold standard for this assignment.

Conclusion

The provides a rich fingerprint of its molecular structure. The combination of distinct chemical shifts for the five unique proton environments, coupled with the characteristic integration ratio and the highly informative splitting patterns in the aromatic region, allows for a confident and unambiguous structural assignment. The predicted spectrum, featuring two upfield singlets, a complex three-proton aromatic system, and a variable phenolic proton, serves as a reliable reference for quality control, reaction monitoring, and characterization in any research or development setting. This guide provides the necessary theoretical framework and practical methodology to empower scientists to interpret this data with expertise and authority.

References

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR.

- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.

- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Gerothanassis, I. P., & Exarchou, V. (2008). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health.

- Peralta, M. M., et al. (2001). The 1H NMR Chemical Shift for the Hydroxy Proton of 4-(Dimethylamino)-2'-hydroxychalcone in Chloroform: A Theoretical Approach to Its Inverse Dependence on the Temperature. Organic Letters.

- ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- Canadian Science Publishing. (1962). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.

- University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- SpectraBase. (n.d.). Dimethylamine - Optional[1H NMR] - Chemical Shifts.

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- UCLA. (n.d.). NMR Chart.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- ResearchGate. (2013). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.

- The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage.

- PubChem. (n.d.). 4-Bromo-m-cresol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. amherst.edu [amherst.edu]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. acdlabs.com [acdlabs.com]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Foundational Principles: Deconstructing the Molecule for NMR Analysis

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-((dimethylamino)methyl)phenol

This guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of not just the data, but the underlying principles and experimental considerations necessary for robust and reliable analysis.

This compound (C₉H₁₂BrNO) is a substituted phenol containing three distinct functional groups on a benzene ring.[1] The power of ¹³C NMR spectroscopy lies in its ability to resolve a unique signal for each chemically non-equivalent carbon atom, providing a direct map of the molecule's carbon skeleton.[2] The ¹³C isotope, while having a low natural abundance of about 1.1%, possesses a nuclear spin that makes it NMR-active.[2][3][4]

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. In this molecule, we must consider the interplay of several factors:

-

The Aromatic System: The benzene ring provides a foundational chemical shift region (typically δ 100-160 ppm).[4] The shifts of the six aromatic carbons will be modulated by the attached substituents.

-

The Hydroxyl Group (-OH): As a strong electron-donating group, the phenolic -OH significantly shields the ortho and para positions and deshields the ipso (directly attached) carbon.[5]

-

The Bromine Atom (-Br): Halogens exhibit a complex influence. While inductively electron-withdrawing, bromine also exhibits what is known as the "heavy atom effect." This effect introduces significant diamagnetic shielding from bromine's large electron cloud, causing the ipso carbon to shift upfield (to a lower ppm value) more than would be expected based on electronegativity alone.[6][7]

-

The (Dimethylamino)methyl Group (-CH₂N(CH₃)₂): This substituent introduces two new carbon environments: the benzylic methylene (-CH₂) carbon and the two equivalent N-methyl (-CH₃) carbons. The benzylic carbon's shift is influenced by its attachment to the aromatic ring and the nitrogen atom.[8] The N-methyl carbons will appear in the aliphatic region, with their shift influenced by the nitrogen atom.[9][10]

Due to the substitution pattern, all six carbons of the benzene ring are chemically non-equivalent, leading to the expectation of six distinct signals in the aromatic region, in addition to signals for the benzylic and methyl carbons.

Experimental Design: A Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate interpretation. The following protocol is designed to ensure spectral clarity and reliability. The causality behind each step is explained to empower the analyst to adapt the protocol as needed.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.

| Parameter | Recommended Value | Rationale & Justification |

| Analyte Mass | 10-50 mg | ¹³C NMR is an insensitive technique due to the low natural abundance of the isotope.[3][4] A higher concentration is required to achieve an adequate signal-to-noise ratio (S/N) in a reasonable timeframe. |

| Solvent | ~0.6 mL Deuterated Chloroform (CDCl₃) or DMSO-d₆ | CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[11][12] DMSO-d₆ is a more polar alternative if solubility is an issue.[13] The use of deuterated solvents is critical as modern spectrometers use the deuterium signal for field-frequency locking, which stabilizes the magnetic field and ensures high resolution.[13][14] |

| Internal Standard | Tetramethylsilane (TMS) | TMS is the universally accepted reference standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm.[5] Most deuterated solvents are now available with TMS pre-added. |

Step-by-Step Protocol:

-

Weigh approximately 25 mg of this compound directly into a clean, dry NMR tube.

-

Using a pipette, add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS).

-

Cap the NMR tube securely and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

Spectrometer Configuration & Data Acquisition

The parameters chosen for data acquisition directly impact spectral quality. The goal is to obtain a proton-decoupled spectrum where each unique carbon appears as a singlet.

| Parameter | Recommended Setting | Rationale & Justification |

| Experiment | ¹³C with ¹H broadband decoupling (e.g., zgpg30) | Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into singlets, making interpretation vastly easier.[4] It also provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[15] |

| Pulse Angle | 30-45 degrees | Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay (D1) between scans without saturating the signals, especially for quaternary carbons which have long relaxation times (T₁). |

| Relaxation Delay (D1) | 1-2 seconds | This delay allows the carbon nuclei to relax back to their equilibrium state before the next pulse. While longer delays (5x T₁) are needed for truly quantitative results, a 1-2 second delay is a good compromise for routine structural confirmation, balancing acquisition time and signal intensity.[16][17] |

| Number of Scans (NS) | 128 to 1024 | Due to the low sensitivity of ¹³C NMR, signal averaging of multiple scans is required to achieve adequate S/N.[18] The exact number will depend on the sample concentration and spectrometer strength. Start with 128 and increase as needed. |

| Acquisition Time (AQ) | 1-2 seconds | Defines the digital resolution of the spectrum. A longer acquisition time yields sharper lines but requires a longer total experiment time. |

| Spectral Width (SW) | 0-220 ppm | This range covers the vast majority of carbon chemical shifts in organic molecules, from aliphatic carbons to carbonyls.[19][20] |

Spectral Interpretation: Predicting and Assigning Resonances

The final and most critical step is the assignment of each signal in the spectrum to a specific carbon atom in the molecule. This is a deductive process based on established chemical shift theory and empirical data.

mol [label=< OH (C1) C2--C1 || CH₂N(Me)₂ (C3)C3--C4-- Br (C4) || C6--C5

>]; } ` Caption: Numbering scheme for this compound.Predicted Chemical Shifts

The following table outlines the predicted chemical shift regions for each carbon. These predictions are derived by considering the base value of benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shift (SCS) effects.

| Carbon Atom | Carbon Type | Predicted δ (ppm) | Justification & Supporting Evidence |

| C1 | Quaternary (Ar-OH) | 152-156 | The ipso-carbon of a phenol is significantly deshielded. The ¹³C spectrum of phenol shows this carbon at ~155 ppm.[5] |

| C2 | Tertiary (Ar-H) | 116-120 | This carbon is ortho to the strong electron-donating -OH group, causing a significant upfield (shielding) shift. |

| C3 | Quaternary (Ar-C) | 138-142 | Meta to the -OH and ortho to the -Br and -CH₂N(Me)₂ groups. As a quaternary carbon, its peak intensity will likely be lower than protonated carbons. |

| C4 | Quaternary (Ar-Br) | 110-115 | The ipso-carbon attached to bromine. The heavy atom effect causes significant shielding, shifting it upfield.[6][7] For comparison, the ipso-carbon in bromobenzene is at ~122 ppm, but the para-OH group here will cause further shielding. The C-4 in 4-bromophenol is at ~113 ppm.[21] |

| C5 | Tertiary (Ar-H) | 131-135 | This carbon is meta to the -Br and para to the -CH₂N(Me)₂ group. It is expected to be the least shielded of the C-H aromatic carbons, appearing close to the shift of benzene. |

| C6 | Tertiary (Ar-H) | 128-132 | Ortho to the -CH₂N(Me)₂ group and meta to the -Br group. Its chemical shift will be moderately influenced by these adjacent groups. |

| C7 (-CH₂-) | Secondary (Benzylic) | 60-65 | This benzylic carbon is attached to both an aromatic ring and an electronegative nitrogen atom, placing it in this downfield aliphatic region. Benzylamine's -CH₂- carbon appears at ~46 ppm, but substitution on the ring and N-alkylation will shift it further downfield.[22] |

| C8, C9 (-N(CH₃)₂) | Primary (Methyl) | 43-47 | These two methyl carbons are equivalent due to free rotation. They are attached to nitrogen, which shifts them downfield relative to a simple alkane. The methyl carbons in dimethylamine are at ~37 ppm.[9] |

Validation with Advanced Techniques

To unequivocally confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.

-

DEPT-90: Will show signals only for CH carbons (C2, C5, C6).

-

DEPT-135: Will show positive signals for CH (C2, C5, C6) and CH₃ carbons (C8, C9), and negative signals for CH₂ carbons (C7). Quaternary carbons (C1, C3, C4) will be absent in both spectra.

This provides a self-validating system: the standard broadband-decoupled spectrum gives the total number of carbons, and the DEPT spectra confirm the multiplicity of each, solidifying the structural assignment.

References

- Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.

- University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?

- Fulgêncio, G. P., et al. (2023). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds. Magnetochemistry, 9(4), 107.

- Pougny, A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1756–1759.

- Scribd. (n.d.). 13C NMR Interpretation.

- ResearchGate. (2018, January 16). Are deuterated solvents necessary for 13C NMR?

- ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Butts, C. P., et al. (2014). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 50(74), 10862-10864.

- TMP Chem. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR.

- University of Ottawa NMR Facility Blog. (2010, October 28). 13C NMR of "Perdeuterated" Solvents.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.

- Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between...

- ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance.

- ACS Publications. (n.d.). Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol.

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding.

- University of Central Florida. (2021, May 10). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine.

- Fiveable. (n.d.). Ortho-Substituted Benzenes Definition.

- The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.

- ResearchGate. (2025, August 6). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation.

- Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- University of Calgary. (n.d.). NMR Chemical Shifts.

- SciSpace. (1976). The 13C NMR spectra of nine ortho-substituted phenols.

- Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Journal of Visualized Experiments. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins.

- Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine.

- The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage.

- ResearchGate. (2025, August 6). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ACS Publications. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C9H12BrNO | CID 4340007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. scribd.com [scribd.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. merckmillipore.com [merckmillipore.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 16. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. compoundchem.com [compoundchem.com]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. 4-Bromophenol(106-41-2) 13C NMR spectrum [chemicalbook.com]

- 22. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]

mass spectrometry of 4-Bromo-3-((dimethylamino)methyl)phenol

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-((dimethylamino)methyl)phenol

Authored by: A Senior Application Scientist

Abstract